molecular formula C14H9ClF4 B14174036 1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene CAS No. 881041-51-6

1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene

Katalognummer: B14174036
CAS-Nummer: 881041-51-6
Molekulargewicht: 288.67 g/mol
InChI-Schlüssel: GBFCUJJCFMKMKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H9ClF4 It is a derivative of benzene, characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 4-Fluorobenzyl chloride
  • 4-Chlorobenzotrifluoride

Uniqueness

1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

881041-51-6

Molekularformel

C14H9ClF4

Molekulargewicht

288.67 g/mol

IUPAC-Name

1-[chloro-(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9ClF4/c15-13(10-3-7-12(16)8-4-10)9-1-5-11(6-2-9)14(17,18)19/h1-8,13H

InChI-Schlüssel

GBFCUJJCFMKMKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.